molecular formula C19H18N2OS B5741732 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

Cat. No. B5741732
M. Wt: 322.4 g/mol
InChI Key: MGODDFBOVSPGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide, also known as DMTA, is a synthetic compound with promising applications in scientific research. DMTA belongs to the class of thiazole derivatives and has been studied extensively for its potential as a tool in biomedical research.

Mechanism of Action

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide exerts its biological effects through the inhibition of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide inhibits HDACs by binding to the active site of the enzyme, preventing the removal of acetyl groups from histones. This leads to the activation of genes that are normally silenced, resulting in changes in cellular behavior.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide induces apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has been shown to protect neurons from oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied for its biological effects, making it a well-characterized tool for biomedical research. However, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has some limitations as well. It has low solubility in water, which can limit its use in some experimental systems. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has not been extensively studied for its pharmacokinetics and toxicity, which could limit its use as a therapeutic agent.

Future Directions

There are several future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide. One area of interest is the development of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the identification of specific cellular pathways that are regulated by N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide, which could lead to the development of more targeted therapies. Finally, the potential use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide as a therapeutic agent for neurodegenerative diseases warrants further investigation.

Synthesis Methods

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide can be synthesized from 2,2-diphenylacetic acid and 4,5-dimethyl-2-mercaptobenzothiazole in the presence of a condensing agent such as thionyl chloride. The resulting product is purified using column chromatography to obtain pure N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide. The purity and yield of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide can be determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has been extensively studied for its potential as a tool in biomedical research. It has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a crucial role in epigenetic regulation. HDAC inhibition by N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has been linked to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-14(2)23-19(20-13)21-18(22)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGODDFBOVSPGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

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